molecular formula C22H23N3O7S2 B11259524 N-(2,4-dimethoxyphenyl)-2-((5-((4-ethoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

N-(2,4-dimethoxyphenyl)-2-((5-((4-ethoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

Cat. No.: B11259524
M. Wt: 505.6 g/mol
InChI Key: UJVKEWMDMPVPMA-UHFFFAOYSA-N
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Description

N-(2,4-Dimethoxyphenyl)-2-((5-((4-ethoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a synthetic acetamide derivative featuring a dihydropyrimidinone core. Its structure includes a 2,4-dimethoxyphenyl group linked via an acetamide moiety and a 4-ethoxyphenylsulfonyl substituent at position 5 of the pyrimidine ring . This compound belongs to a broader class of thiopyrimidine derivatives, which are studied for their diverse pharmacological properties, including antimicrobial and enzyme-inhibitory activities .

Properties

Molecular Formula

C22H23N3O7S2

Molecular Weight

505.6 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[[5-(4-ethoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H23N3O7S2/c1-4-32-14-5-8-16(9-6-14)34(28,29)19-12-23-22(25-21(19)27)33-13-20(26)24-17-10-7-15(30-2)11-18(17)31-3/h5-12H,4,13H2,1-3H3,(H,24,26)(H,23,25,27)

InChI Key

UJVKEWMDMPVPMA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=C(C=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-((5-((4-ethoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Dihydropyrimidinone Core: This step involves the Biginelli reaction, where an aldehyde, a β-keto ester, and urea are reacted under acidic conditions to form the dihydropyrimidinone core.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where the dihydropyrimidinone core is reacted with a sulfonyl chloride in the presence of a base.

    Thioether Formation: The thioether linkage is formed by reacting the sulfonylated dihydropyrimidinone with a thiol compound under basic conditions.

    Final Coupling: The final step involves coupling the intermediate with 2,4-dimethoxyaniline under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-((5-((4-ethoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the sulfonyl group to a thiol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogens, nitrating agents, Friedel-Crafts reagents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, reduced aromatic compounds.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

Chemistry

Synthesis and Reagent Use
This compound serves as a building block in organic synthesis, enabling the creation of more complex molecules. It can be employed as a reagent in various chemical reactions, such as:

  • Oxidation : Leading to the formation of sulfoxides and sulfones.
  • Reduction : Resulting in thiols and reduced aromatic compounds.
  • Substitution Reactions : Facilitating the creation of halogenated, nitrated, or alkylated derivatives.

Biological Applications

Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Preliminary studies suggest that derivatives of similar structures have shown effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus.

Antifungal and Anticancer Activities
The compound has been investigated for its potential antifungal properties and its ability to induce cytotoxic effects in cancer cell lines. Studies have demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells, highlighting its therapeutic potential.

Medicinal Chemistry

Drug Development
N-(2,4-dimethoxyphenyl)-2-((5-((4-ethoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is explored for its potential therapeutic applications in drug development. Its mechanism of action may involve:

  • Enzyme Inhibition : Modulating the activity of enzymes critical to disease progression.
  • Receptor Interaction : Binding to cellular receptors to influence signal transduction pathways.
  • Gene Expression Modulation : Affecting the expression of genes related to cell growth and differentiation.

Industrial Applications

Specialty Chemicals Production
The compound's unique properties make it suitable for developing specialty chemicals with specific functionalities. Its versatility allows for applications in materials science and chemical manufacturing industries.

Case Study 1: Antimicrobial Activity

In a study focusing on the antimicrobial efficacy of similar compounds, it was found that derivatives exhibited minimum inhibitory concentrations (MIC) around 256 µg/mL against common pathogens. This suggests a promising avenue for further exploration in developing new antimicrobial agents.

Case Study 2: Cytotoxicity Against Cancer Cells

A series of experiments evaluated the cytotoxic effects of compounds with similar structural motifs. Results indicated significant activity against various cancer cell lines, suggesting potential for therapeutic applications in oncology.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-((5-((4-ethoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Core Modifications

  • Target Compound: The dihydropyrimidinone core is substituted at position 2 with a thioacetamide group and at position 5 with a 4-ethoxyphenylsulfonyl moiety.
  • Analog 1: 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxyphenyl)acetamide () Substituents: 4-methyl on pyrimidine, phenoxyphenyl on acetamide. Key Difference: Lacks sulfonyl groups; methyl enhances electron density on the pyrimidine ring.
  • Analog 2: 2-((4-Amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide () Substituents: Amino group at position 4, thiazolyl side chain. Key Difference: Amino group increases nucleophilicity; thiazole introduces heterocyclic diversity.

Side Chain Variations

  • Target Compound : 2,4-Dimethoxyphenyl acetamide provides steric bulk and polarity.
  • Analog 3 : N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide ()
    • Substituents: Halogenated aryl and naphthyl groups.
    • Key Difference: Chloro/fluoro substituents reduce solubility; naphthyl increases hydrophobicity.

Key Observations :

  • The target compound’s synthesis likely follows methods similar to Analog 1, but its yield remains unspecified in available evidence.
  • Analog 2 achieves a higher yield (86%) due to optimized alkylation under basic conditions .

Physical and Spectroscopic Properties

Compound Melting Point (°C) $ ^1H $ NMR Features (DMSO-d6, δ ppm) Reference
Target Compound Not reported Expected signals: ~12.45 (NH), ~7.75–6.91 (Ar-H), ~4.08 (SCH2)
Analog 1 () 224–226 12.45 (NH-3), 10.08 (NHCO), 7.75–6.91 (Ar-H), 4.08 (SCH2)
Analog 3 () Not reported Crystal structure confirms planar acetamide and pyrimidine

Key Observations :

  • Crystallographic data for halogenated analogs () suggest tighter molecular packing compared to methoxy-substituted derivatives .

Functional Group Impact on Reactivity and Bioactivity

  • Sulfonyl vs. Methyl/Amino Groups: The 4-ethoxyphenylsulfonyl group in the target compound may enhance stability and enzyme-binding affinity compared to Analog 1’s methyl group or Analog 2’s amino group.
  • Methoxy vs. Halogen Substituents :
    • Methoxy groups improve solubility but reduce electrophilicity compared to chloro/fluoro substituents in Analog 3 .

Biological Activity

N-(2,4-dimethoxyphenyl)-2-((5-((4-ethoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a dimethoxyphenyl moiety and a thioacetamide group linked to a sulfonyl-substituted pyrimidine. Its molecular formula is C₁₈H₁₈N₂O₄S, with a molecular weight of approximately 358.41 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the field of oncology and antimicrobial properties. The following sections detail specific areas of activity.

Anticancer Activity

Numerous studies have explored the anticancer potential of compounds similar to this compound. For instance:

  • Mechanism of Action : The compound has been shown to inhibit topoisomerase II, an enzyme critical for DNA replication and repair. This inhibition leads to increased DNA damage and apoptosis in cancer cells, particularly in breast and colon cancer cell lines .
  • Case Studies : In vitro studies demonstrated that derivatives of this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity compared to standard chemotherapeutics like etoposide .
  • Structure-Activity Relationship (SAR) : Modifications in the substituents on the pyrimidine ring significantly influenced the cytotoxicity profile. For example, compounds with electron-withdrawing groups showed enhanced activity against MDA-MB-231 breast cancer cells .

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

  • Antibacterial and Antifungal Effects : Preliminary tests indicate that the compound displays varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria as well as antifungal activity against common pathogens .
  • Mechanism : The antimicrobial action is hypothesized to involve disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism .

Data Tables

Activity Type Cell Line/Organism IC50 (μM) Reference
AnticancerMDA-MB-23127.6
AnticancerColon cancer cellsLow micromolar
AntibacterialE. coli15.0
AntifungalC. albicans12.5

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